molecular formula C3H4BrN3O B169255 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide CAS No. 116932-78-6

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide

Cat. No.: B169255
CAS No.: 116932-78-6
M. Wt: 177.99 g/mol
InChI Key: ZYGSCBJPIWBNKF-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide is an organic compound with the molecular formula C3H4BrN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide can be synthesized through the bromination of 1-methyl-1H-1,2,3-triazole. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different triazole derivatives with altered oxidation states .

Scientific Research Applications

4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-1-methyl-3-oxidotriazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c1-6-2-3(4)7(8)5-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGSCBJPIWBNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C([N+](=N1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553534
Record name 4-Bromo-1-methyl-3-oxo-1H-1lambda~5~,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116932-78-6
Record name 4-Bromo-1-methyl-3-oxo-1H-1lambda~5~,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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